2,7,8-Trimethylchroman-4-one oxime
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Overview
Description
2,7,8-Trimethylchroman-4-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom This compound is derived from chroman-4-one, a heterobicyclic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one oxime typically involves the reaction of 2,7,8-Trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired oxime in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,7,8-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products:
Nitrile oxides: Formed through oxidation.
Amines: Obtained by reduction.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,7,8-Trimethylchroman-4-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2,7,8-Trimethylchroman-4-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems .
Comparison with Similar Compounds
- 2,6,7-Trimethylchroman-4-one oxime
- Chroman-4-one derivatives
Comparison: 2,7,8-Trimethylchroman-4-one oxime is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other chroman-4-one derivatives, this compound may exhibit enhanced stability and distinct pharmacological properties .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(NZ)-N-(2,7,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-5-10-11(13-14)6-8(2)15-12(10)9(7)3/h4-5,8,14H,6H2,1-3H3/b13-11- |
InChI Key |
HKXOZMJALWRESB-QBFSEMIESA-N |
Isomeric SMILES |
CC1C/C(=N/O)/C2=C(O1)C(=C(C=C2)C)C |
Canonical SMILES |
CC1CC(=NO)C2=C(O1)C(=C(C=C2)C)C |
Origin of Product |
United States |
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